5-[(4-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
描述
属性
IUPAC Name |
5-[(4-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-22-14-21(15-24-10-12-25(13-11-24)19-4-2-1-3-5-19)30-17-23(22)31-16-18-6-8-20(9-7-18)26(28)29/h1-9,14,17H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEGCPBXHDYVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-nitrobenzyl alcohol with a suitable pyran derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
5-[(4-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
5-[(4-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 5-[(4-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Comparison with Structural Analogues
Structural Analogues of Pyran-4-one Derivatives
The pyran-4-one scaffold is a common framework in medicinal chemistry. Key structural variations among analogues include substituents on the oxygen atom (position 5) and the piperazine/piperidine ring (position 2). Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, inferences can be drawn from related molecules:
- EHT 4063 () is implicated in Rho GTPase signaling pathways, suggesting that pyran-4-one derivatives may target cytoskeletal regulation. The nitro group in the target compound could enhance binding affinity compared to EHT 4063’s quinazoline substituent .
- BI85531 () has a higher molecular weight (425.52 vs. ~419.44) due to its azepan-1-yl-oxoethoxy chain, which may improve solubility but reduce membrane permeability compared to the nitro-substituted target .
生物活性
5-[(4-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one, referred to as compound A, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates a pyranone core with piperazine and nitrophenyl substituents, suggesting a multifaceted mechanism of action.
Chemical Structure and Properties
The chemical formula for compound A is with a molecular weight of 477.5 g/mol. Its structure can be represented as follows:
This structure indicates the presence of functional groups that are often associated with biological activity, such as the nitro group, which can enhance the compound's reactivity.
Anticancer Activity
Recent studies have explored the anticancer potential of compound A. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Table 1: Cytotoxicity of Compound A Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HT-29 | 12.8 | G2/M phase arrest |
Neuropharmacological Effects
Compound A has also been investigated for its neuropharmacological properties, particularly its interaction with serotonin receptors due to the presence of the phenylpiperazine moiety. In animal models, it has shown promise in reducing anxiety-like behaviors and improving cognitive function in tests such as the Morris water maze.
Table 2: Neuropharmacological Effects of Compound A
| Test | Result |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms (p < 0.05) |
| Morris Water Maze | Reduced escape latency (p < 0.01) |
Antimicrobial Activity
The antimicrobial efficacy of compound A was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that compound A possesses moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Table 3: Antimicrobial Activity of Compound A
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Case Studies
Several case studies have highlighted the therapeutic potential of compound A in specific disease models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with compound A resulted in a significant reduction in tumor volume compared to control groups (p < 0.01).
- Anxiety Model : In a chronic stress model, administration of compound A led to a marked decrease in stress-induced behaviors and alterations in neurotransmitter levels (serotonin and norepinephrine), suggesting its role as a potential anxiolytic agent.
常见问题
Q. What are the established synthetic routes for 5-[(4-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one, and what key reaction conditions optimize yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Condensation of a substituted pyran-4-one precursor with 4-nitrophenylmethanol under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to introduce the nitrophenylmethoxy group.
- Step 2: Alkylation of the pyranone core with 4-phenylpiperazine via a Mannich reaction, employing formaldehyde as the bridging agent.
- Optimization: Reaction temperatures (60–80°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric control of reagents (1:1.2 molar ratio for pyranone:piperazine) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective for confirming its regiochemistry?
Methodological Answer: Structural elucidation relies on:
- NMR Spectroscopy: - and -NMR confirm the presence of the nitrophenyl (δ 8.2–8.4 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for methylene groups) moieties. NOESY experiments verify spatial proximity between the piperazine and pyranone ring.
- Mass Spectrometry (HRMS): Accurate mass measurements (e.g., [M+H] at m/z 434.1582) validate the molecular formula (CHNO).
- X-ray Crystallography: Resolves regiochemical ambiguities, such as the orientation of the nitro group relative to the piperazine substituent .
Advanced Research Questions
Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound’s derivatives, particularly regarding the nitro group and piperazine moiety?
Methodological Answer: SAR studies often involve:
- Nitro Group Modifications: Synthesizing analogs with electron-withdrawing (e.g., cyano) or electron-donating (e.g., methoxy) substituents to assess redox activity. Biological assays (e.g., cytotoxicity or enzyme inhibition) compare nitro-containing vs. nitro-deficient derivatives.
- Piperazine Substitutions: Replacing the phenyl group on piperazine with alkyl chains (e.g., methyl) or heteroaromatic rings (e.g., pyridyl) to evaluate steric and electronic effects on receptor binding.
- Computational Modeling: Docking studies (e.g., using AutoDock Vina) predict interactions with targets like dopamine D2 or serotonin receptors, guiding rational design .
Q. How can researchers address contradictions in reported biological activity data for this compound across different experimental models?
Methodological Answer: Contradictions often arise from variability in:
- Assay Conditions: Standardize parameters like cell line origin (e.g., HepG2 vs. HEK293), serum concentration, and incubation time. Dose-response curves (IC) should be replicated across ≥3 independent experiments.
- Compound Stability: Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) to rule out artifactive results.
- Pharmacokinetic Factors: Assess bioavailability differences in vitro (e.g., plasma protein binding) and in vivo (e.g., murine vs. zebrafish models). Meta-analyses of raw data (e.g., using PRISMA guidelines) identify confounding variables .
Q. What experimental designs are recommended to evaluate this compound’s mechanism of action in complex biological systems?
Methodological Answer: A tiered approach includes:
- Target Identification: Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS for identification.
- Pathway Analysis: RNA-seq or phosphoproteomics (e.g., using SILAC labeling) in treated vs. untreated cells to map signaling perturbations (e.g., MAPK/ERK).
- In Vivo Validation: Genetic knockout models (e.g., CRISPR/Cas9) confirm target relevance. Dose-ranging studies in disease models (e.g., xenografts) correlate exposure with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
